(4-ヘプチルフェニル)ボロン酸

概要

説明

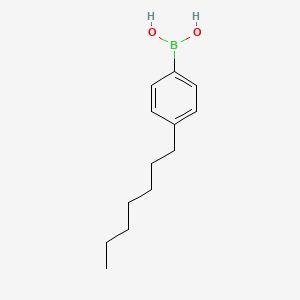

(4-Heptylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a heptyl group at the para position and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

科学的研究の応用

(4-Heptylphenyl)boronic acid has diverse applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Boronic acids, including (4-heptylphenyl)boronic acid, are used in the design of enzyme inhibitors and sensors for biological molecules.

Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, including protease inhibitors.

Industry: It is used in the synthesis of advanced materials and polymers with specific properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-heptylphenyl)boronic acid typically involves the reaction of 4-heptylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:

Formation of Grignard Reagent: 4-Heptylbromobenzene is reacted with magnesium in anhydrous ether to form 4-heptylphenylmagnesium bromide.

Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester intermediate.

Hydrolysis: The boronic ester is hydrolyzed to yield (4-heptylphenyl)boronic acid.

Industrial Production Methods: Industrial production of (4-heptylphenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

化学反応の分析

Types of Reactions: (4-Heptylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Chan-Lam Coupling: The major products are aryl amines or aryl ethers.

作用機序

The mechanism of action of (4-heptylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Phenylboronic Acid: Lacks the heptyl group, making it less hydrophobic.

4-Methylphenylboronic Acid: Contains a methyl group instead of a heptyl group, affecting its reactivity and solubility.

4-Ethylphenylboronic Acid: Contains an ethyl group, offering different steric and electronic properties.

Uniqueness: (4-Heptylphenyl)boronic acid’s long heptyl chain imparts unique hydrophobic properties, influencing its solubility and reactivity in organic solvents. This makes it particularly useful in applications requiring specific solubility characteristics and steric effects.

生物活性

(4-Heptylphenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of (4-heptylphenyl)boronic acid, focusing on its anticancer, antibacterial, and enzyme inhibition activities, along with relevant case studies and research findings.

- Chemical Formula : C₁₃H₂₁BO₂

- Molecular Weight : 221.12 g/mol

- CAS Number : 256383-44-5

Anticancer Activity

Recent studies highlight the potential of boronic acids as anticancer agents. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells.

Case Study: Proteasome Inhibition

A study demonstrated that boronic acid derivatives, including (4-heptylphenyl)boronic acid, can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. Specifically, the compound showed an IC₅₀ value of approximately 6 nM against certain cancer cell lines, indicating significant potency in inhibiting cancer cell proliferation .

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| (4-Heptylphenyl)boronic Acid | 6 | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties. (4-Heptylphenyl)boronic acid has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies indicated that (4-heptylphenyl)boronic acid exhibited antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .

| Bacterial Strain | Concentration (mg/mL) | Activity |

|---|---|---|

| E. coli | 6.50 | Effective |

Enzyme Inhibition Activities

Boronic acids are also known for their ability to inhibit various enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

Case Study: Enzyme Inhibition

Research has shown that (4-heptylphenyl)boronic acid can inhibit acetylcholinesterase and butyrylcholinesterase with IC₅₀ values of 115.63 µg/mL and 3.12 µg/mL respectively. This suggests potential applications in neurodegenerative diseases where these enzymes play a critical role .

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Mechanistic Insights

The biological activity of (4-heptylphenyl)boronic acid is attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a hallmark of boronic acids. This property enables it to interact with proteins and enzymes effectively, leading to its anticancer and antibacterial effects.

特性

IUPAC Name |

(4-heptylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11,15-16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBUNLZEBLXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400717 | |

| Record name | (4-heptylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-44-5 | |

| Record name | (4-heptylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。